

# Mutabiloside: A Comprehensive Technical Dossier

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## Compound of Interest

Compound Name: Mutabiloside

Cat. No.: B15595067

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## Abstract

**Mutabiloside**, also known as Mascaroside, is a naturally occurring diterpene glycoside characterized by a kaurane-type skeleton. First isolated from the beans of the Malagasy coffee species *Coffea vianneyi*, this compound has since been identified in other coffee varieties, including *Coffea arabica* and *Coffea canephora*.<sup>[1][2][3]</sup> Its chemical structure, elucidated through spectroscopic methods and X-ray crystallography, features a  $\beta$ -glucose unit attached to the diterpene framework. While research into its biological activities is ongoing, the unique structural attributes of **Mutabiloside** position it as a compound of interest for further investigation in drug discovery and development. This document provides a detailed overview of the chemical structure, physicochemical properties, and known biological context of **Mutabiloside**.

## Chemical Structure and Properties

**Mutabiloside** is a complex organic molecule with the chemical formula  $C_{26}H_{36}O_{11}$ .<sup>[1][4]</sup> Its systematic IUPAC name is (1R,4S,12R,13S,14S,16S,17R,18R)-14,17,18-trihydroxy-12-methyl-17-[[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-oxapentacyclo[14.2.1.0<sup>1,13</sup>.0<sup>4,12</sup>.0<sup>5,9</sup>]nonadeca-5(9),6-dien-10-one.<sup>[4]</sup> The structure is characterized by a pentacyclic diterpene core of the kaurane type, to which a  $\beta$ -D-glucopyranosyl moiety is attached.

Table 1: Physicochemical Properties of **Mutabiloside** (Mascaroside)

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>36</sub> O <sub>11</sub>	[1][4]
Molecular Weight	524.56 g/mol	[1][4]
Monoisotopic Mass	524.225761994 Da	[1][5]
CAS Number	55465-97-9	[4]
Description	Belongs to the class of naphthofurans, which are compounds containing a furan ring fused to a naphthalene moiety.	[1][5]
Computed XLogP3-AA	-1.2	[4]
Hydrogen Bond Donor Count	7	[4]
Hydrogen Bond Acceptor Count	11	[4]
Rotatable Bond Count	5	[4]

## Crystallographic Data

The molecular structure of Mascaroside (**Mutabiloside**) has been determined by X-ray crystallography. The compound crystallizes in a monoclinic system.

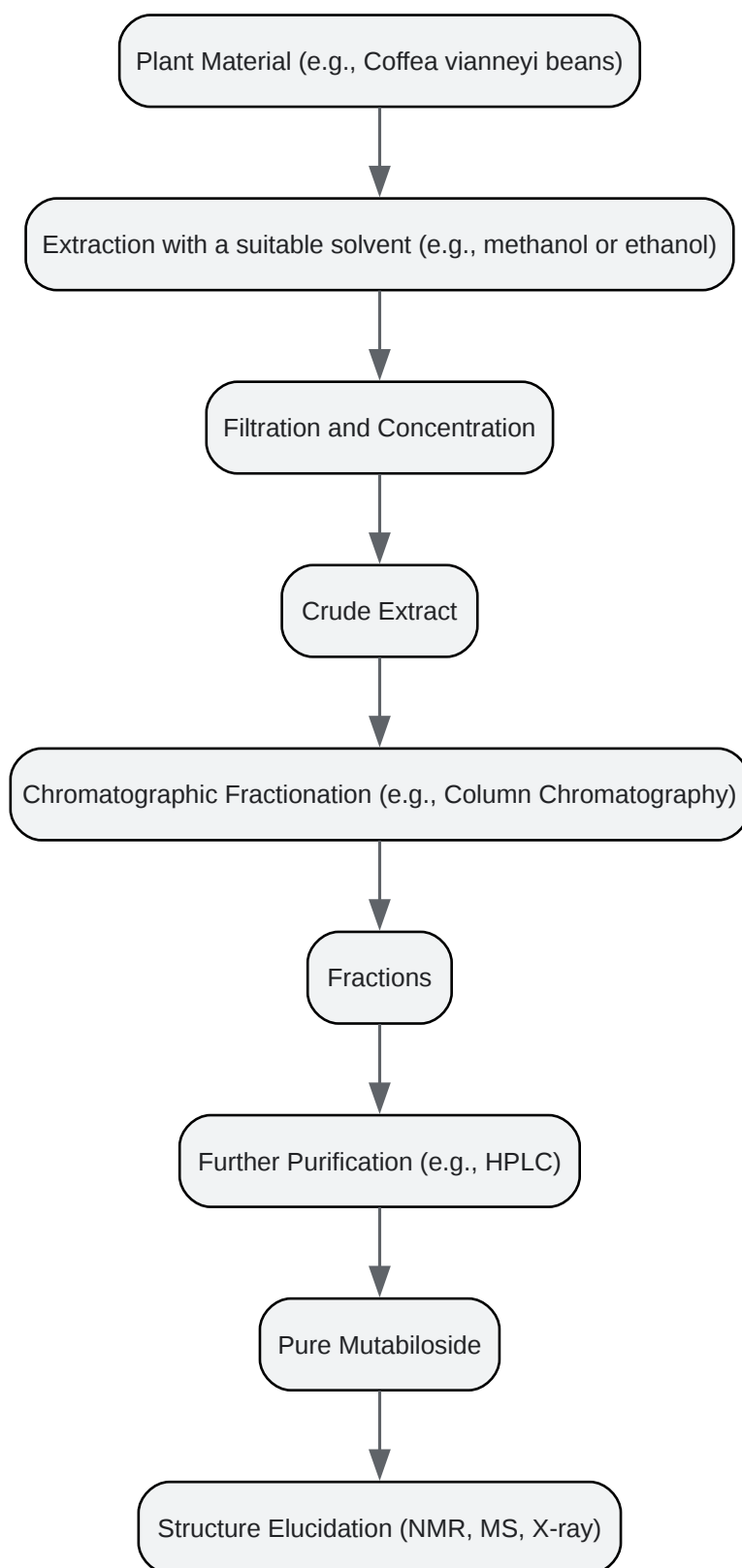
Table 2: Crystal Data for Mascaroside

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub>
a	11.752 (6) Å
b	7.704 (4) Å
c	16.605 (8) Å
β	106.68 (5)°
Volume	1440 Å <sup>3</sup>
Z	2
Data from the crystal structure determination of Mascaroside.[2]	

## Experimental Protocols

### Isolation of Mutabiloside (Mascaroside)

While a detailed, step-by-step protocol for the isolation of **Mutabiloside** is not extensively published, the general procedure involves extraction from the beans of *Coffea viannae*. A general workflow for the isolation of natural products from plant material is outlined below.



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**Figure 1.** General workflow for the isolation of natural products.

## Structural Elucidation

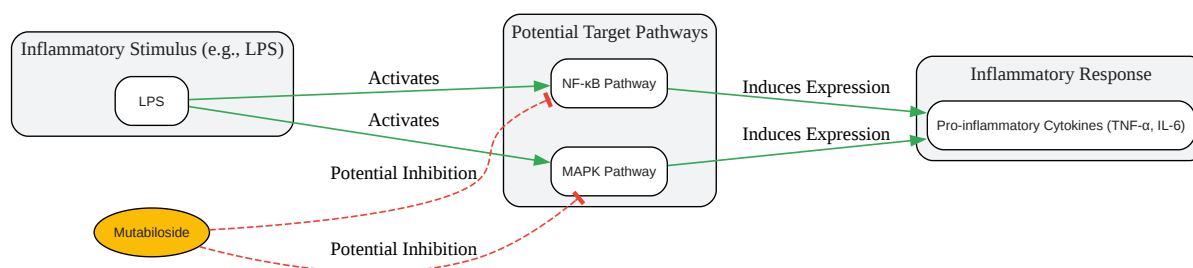
The definitive structure of **Mutabiloside** was established through a combination of spectroscopic techniques and single-crystal X-ray analysis.<sup>[2][3]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would be employed to determine the connectivity of protons and carbons within the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial in assembling the complex polycyclic structure and identifying the glycosidic linkage.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.
- X-ray Crystallography: This technique provided the unambiguous three-dimensional arrangement of atoms in the solid state, confirming the stereochemistry of the molecule.<sup>[2]</sup>

## Biological Activity and Potential Signaling Pathways

The biological activity of **Mutabiloside** has not been extensively studied. However, as a kaurane diterpene, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.<sup>[6][7]</sup>

Given the prevalence of flavonoids and other natural products in modulating inflammatory pathways, it is plausible that **Mutabiloside** could interact with key signaling cascades involved in inflammation.



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**Figure 2.** Hypothetical anti-inflammatory mechanism of **Mutabiloside**.

## Conclusion and Future Directions

**Mutabiloside** is a structurally complex natural product with a well-defined chemical architecture. While its physicochemical properties have been characterized, a significant gap exists in the understanding of its biological activities and mechanism of action. Future research should focus on:

- **Comprehensive Biological Screening:** Evaluating the cytotoxic, anti-inflammatory, and antimicrobial activities of pure **Mutabiloside** in a battery of in vitro and in vivo assays.
- **Mechanism of Action Studies:** If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways modulated by **Mutabiloside**.
- **Synthesis and Analogue Development:** Developing a synthetic route to **Mutabiloside** to enable the production of analogues for structure-activity relationship (SAR) studies.

The information presented in this technical guide provides a foundation for researchers and drug development professionals to explore the potential of **Mutabiloside** as a lead compound for novel therapeutic agents.

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methyl-5a,8-methano-5aH-cyclohepta(5,6)naphtho(2,1-b)furan-12(3bH)-one | C<sub>26</sub>H<sub>36</sub>O<sub>11</sub> | CID 442057 - PubChem [pubchem.ncbi.nlm.nih.gov]

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